Saphris hydrochloride
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Overview
Description
Saphris hydrochloride, known chemically as asenapine hydrochloride, is an atypical antipsychotic medication. It is primarily used to treat schizophrenia and acute mania associated with bipolar disorder. The compound was initially approved in the United States in 2009 and has since been used in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of asenapine hydrochloride involves multiple steps, starting from the basic structure of the tetracyclic antidepressant mianserin. The chemical structure is altered to produce asenapine, which is then converted to its hydrochloride salt form. The key steps include:
Formation of the dibenzo-oxepino pyrrole structure: This involves cyclization reactions under controlled conditions.
Introduction of the chlorine atom: This step typically involves chlorination reactions using reagents like thionyl chloride.
Formation of the hydrochloride salt: The final step involves the reaction of asenapine with hydrochloric acid to form asenapine hydrochloride.
Industrial Production Methods: Industrial production of asenapine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the cyclization and chlorination reactions.
Purification: The compound is purified using techniques like crystallization and chromatography.
Formulation: The purified compound is formulated into sublingual tablets for therapeutic use.
Chemical Reactions Analysis
Types of Reactions: Asenapine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, bromine.
Major Products Formed:
Oxidation: Oxidized derivatives of asenapine.
Reduction: Reduced forms of asenapine.
Substitution: Halogenated derivatives.
Scientific Research Applications
Asenapine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding studies.
Medicine: Extensively used in clinical trials for the treatment of psychiatric disorders like schizophrenia and bipolar disorder.
Industry: Employed in the development of new antipsychotic medications and formulations.
Mechanism of Action
Asenapine hydrochloride is compared with other atypical antipsychotics like:
Cariprazine: Both are used for bipolar disorder and schizophrenia, but cariprazine has a different receptor binding profile.
Lamotrigine: Used for bipolar disorder but primarily as an anticonvulsant.
Olanzapine: Another atypical antipsychotic with a broader receptor binding profile
Uniqueness:
Receptor Binding: Asenapine has a unique receptor binding profile with higher affinity for serotonin receptors compared to dopamine receptors.
Formulation: Available as a sublingual tablet, which offers advantages in terms of rapid absorption and onset of action.
Comparison with Similar Compounds
- Cariprazine
- Lamotrigine
- Olanzapine
Properties
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQDKSEIVVULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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